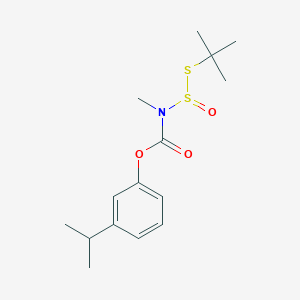
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a methyl group, and a t-butylthiosulfinyl group attached to a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate typically involves the reaction of 2-isopropylphenol with methyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The t-butylthiosulfinyl group is introduced through a subsequent reaction with t-butylthiosulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiosulfinyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The thiosulfinyl group may also interact with thiol groups in proteins, leading to enzyme inhibition. These interactions disrupt normal cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Butyl carbamate: A simpler carbamate used as a protecting group.
Benzyl carbamate: Another carbamate with a benzyl group, used in organic synthesis.
Fluorenylmethoxy carbamate: Used in peptide synthesis as a protecting group.
Uniqueness
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate is unique due to its combination of functional groups, which provide specific reactivity and stability. The presence of the thiosulfinyl group adds additional chemical versatility compared to simpler carbamates.
Propriétés
Numéro CAS |
77267-62-0 |
|---|---|
Formule moléculaire |
C15H23NO3S2 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-tert-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3S2/c1-11(2)12-8-7-9-13(10-12)19-14(17)16(6)21(18)20-15(3,4)5/h7-11H,1-6H3 |
Clé InChI |
CJDJXAMFMCVDIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


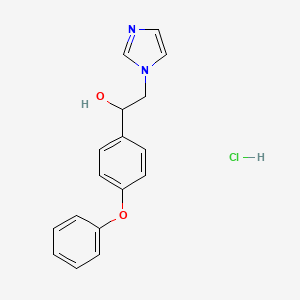
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
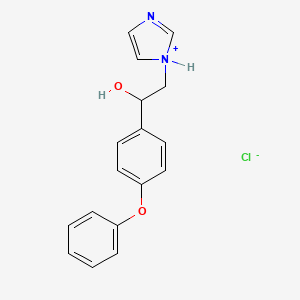
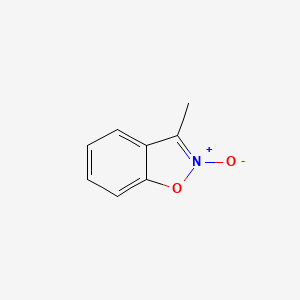
methanone](/img/structure/B14437166.png)


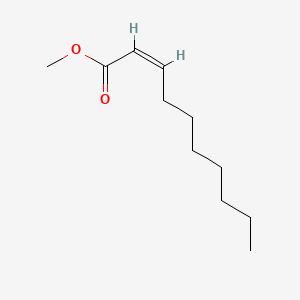
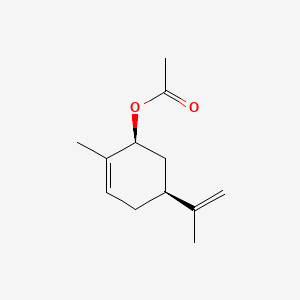
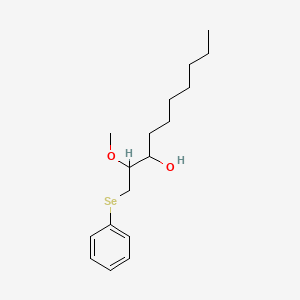
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
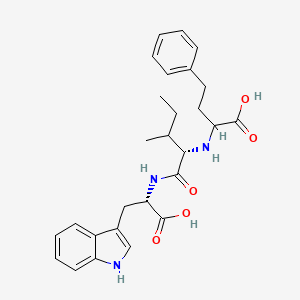
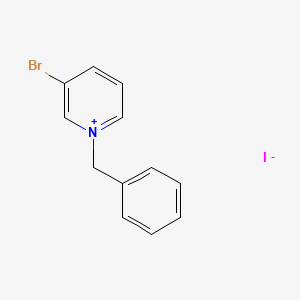
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
